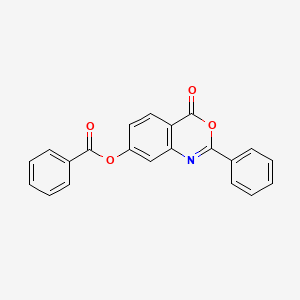
4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . Another method involves the reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary aromatic amines such as aniline, p-chloro aniline, and p-methoxy aniline.
Condensation Reactions: It can react with heterocyclic amines like 2-aminothiazole and 2-aminobenzothiazole.
Common Reagents and Conditions
Common reagents used in these reactions include:
Primary Aromatic Amines: Aniline, p-chloro aniline, p-methoxy aniline.
Heterocyclic Amines: 2-aminothiazole, 2-aminobenzothiazole.
Reaction Conditions: Typically carried out in solvents like glacial acetic acid and under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinone derivatives, which are evaluated for their biological activities .
Scientific Research Applications
4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used as a starting material for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and binding to specific receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds are close electronic analogues of benzoxazinones and share similar structural features.
Benzoxazinones: Other substituted benzoxazinones with different substituents on the benzene ring.
Uniqueness
4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazinones and quinazolinones .
Properties
CAS No. |
117979-55-2 |
|---|---|
Molecular Formula |
C21H13NO4 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(4-oxo-2-phenyl-3,1-benzoxazin-7-yl) benzoate |
InChI |
InChI=1S/C21H13NO4/c23-20(15-9-5-2-6-10-15)25-16-11-12-17-18(13-16)22-19(26-21(17)24)14-7-3-1-4-8-14/h1-13H |
InChI Key |
PRYVPPJQXICVJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(=O)C4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



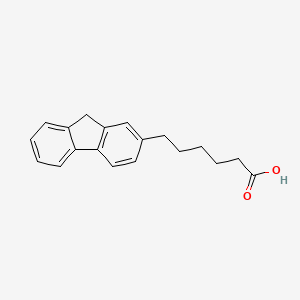
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
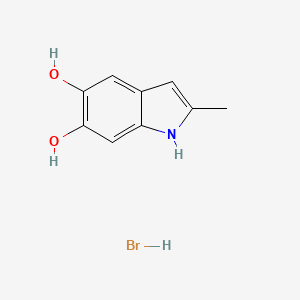
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)



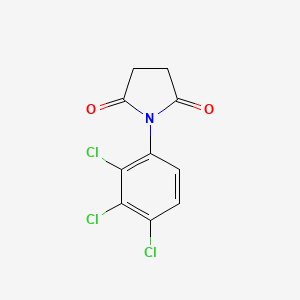
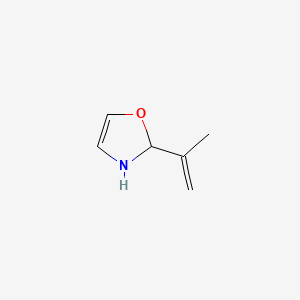
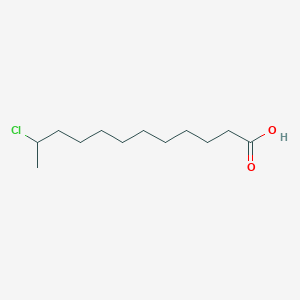
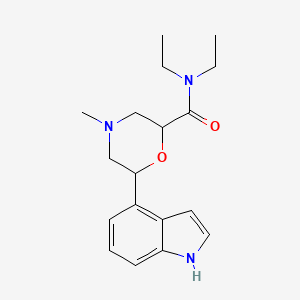
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
